

# The Pharmacological Potential of Quinoline Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

Quinoline alkaloids, a major class of nitrogen-containing heterocyclic compounds, have long been a subject of intense scientific scrutiny due to their vast structural diversity and significant therapeutic potential. Found in various natural sources, including plants, fungi, and bacteria, these compounds have demonstrated a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and antimalarial properties of quinoline alkaloids, catering to researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes critical biological pathways to facilitate a deeper understanding of the multifaceted pharmacological landscape of these promising natural products.

# **Anticancer Activities of Quinoline Alkaloids**

Quinoline alkaloids have emerged as a significant scaffold in the development of novel anticancer agents. Their mechanisms of action are diverse, targeting fundamental cellular processes involved in cancer progression, including cell proliferation, survival, and angiogenesis.

## **Mechanisms of Anticancer Action**

The anticancer effects of quinoline alkaloids are mediated through various mechanisms, primarily:



- Inhibition of Topoisomerases: Certain quinoline alkaloids, most notably camptothecin and its analogs, function as potent inhibitors of DNA topoisomerase I.[1][2][3][4] They stabilize the covalent complex between topoisomerase I and DNA, leading to single-strand breaks that are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[1][5] Another example, cryptolepine, an indoloquinoline alkaloid, acts as a topoisomerase II inhibitor by stabilizing the topoisomerase II-DNA covalent complex.[6][7]
- Disruption of Microtubule Dynamics: Some quinoline derivatives exert their anticancer effects by interfering with tubulin polymerization, a critical process for mitotic spindle formation and cell division. By inhibiting tubulin polymerization, these compounds induce cell cycle arrest at the G2/M phase and subsequently lead to apoptosis.
- Modulation of Signaling Pathways: Quinoline alkaloids have been shown to modulate key signaling pathways that are often dysregulated in cancer:
  - PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Several quinoline derivatives have been identified as inhibitors of this pathway, effectively suppressing tumor growth.[8][9][10]
  - VEGFR Signaling Pathway: The vascular endothelial growth factor receptor (VEGFR) signaling is a key regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Quinoline compounds have been developed as VEGFR-2 inhibitors, thereby blocking downstream signaling and inhibiting angiogenesis. [11][12][13][14]
  - NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is involved in inflammation, immunity, and cell survival. Its constitutive activation is observed in many cancers. Certain quinoline alkaloids can inhibit NF-κB signaling, leading to the downregulation of anti-apoptotic proteins and sensitization of cancer cells to other therapeutic agents.[15][16]

## **Quantitative Anticancer Activity Data**

The following table summarizes the in vitro anticancer activity of selected quinoline alkaloids against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).



| Quinoline<br>Alkaloid/Derivative                           | Cancer Cell Line                   | IC50 (μM) | Reference |
|------------------------------------------------------------|------------------------------------|-----------|-----------|
| Camptothecin                                               | Multiple                           | Varies    | [17]      |
| Cryptolepine                                               | B16 Melanoma                       | -         | [6][18]   |
| Quinolone-Chalcone<br>Hybrid 12e                           | MGC-803 (Gastric)                  | 1.38      | [19]      |
| Quinolone-Chalcone<br>Hybrid 12e                           | HCT-116 (Colon)                    | 5.34      | [19]      |
| Quinolone-Chalcone<br>Hybrid 12e                           | MCF-7 (Breast)                     | 5.21      | [19]      |
| 8-hydroxyquinoline-5-<br>sulfonamides                      | C-32 (Melanoma)                    | Varies    | [20]      |
| 8-hydroxyquinoline-5-<br>sulfonamides                      | A549 (Lung)                        | Varies    | [20]      |
| Quinoxaline-based<br>VEGFR-2 Inhibitor                     | HCT-116 (Colon)                    | 4.28-9.31 | [14]      |
| Quinoxaline-based<br>VEGFR-2 Inhibitor                     | MCF-7 (Breast)                     | 3.57-7.57 | [14]      |
| 6-(4-phenoxyphenyl)-<br>N-phenylquinolin-4-<br>amine (PQQ) | mTOR assay                         | 0.064     | [8]       |
| Quinolinone<br>Derivative 4                                | HUVEC (VEGF-induced proliferation) | 84.8      | [12]      |
| Quinolinone<br>Derivative 5                                | HUVEC (VEGF-induced proliferation) | 58.1      | [12]      |
| Quinazoline Derivative<br>11d                              | VEGFR2 kinase inhibition           | 5.49      | [11]      |

# **Antimicrobial Activities of Quinoline Alkaloids**



Quinoline alkaloids possess a broad spectrum of antimicrobial activity against bacteria and fungi, making them a valuable source for the development of new anti-infective agents.

## **Mechanisms of Antimicrobial Action**

The antimicrobial mechanisms of quinoline alkaloids are not as extensively studied as their anticancer effects but are thought to involve:

- DNA Gyrase and Topoisomerase IV Inhibition: Similar to synthetic quinolone antibiotics, some quinoline alkaloids may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
- Disruption of Cell Membrane Integrity: Some alkaloids may exert their antimicrobial effect by disrupting the bacterial cell membrane, leading to leakage of cellular contents and cell death.
- Inhibition of Efflux Pumps: Efflux pumps are a major mechanism of antibiotic resistance in bacteria. Some quinoline derivatives may act as efflux pump inhibitors, thereby restoring the efficacy of other antibiotics.

# **Quantitative Antimicrobial Activity Data**

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline alkaloids and their derivatives against various microbial strains.



| Quinoline<br>Alkaloid/Derivative                   | Microbial Strain            | MIC (μg/mL)        | Reference |
|----------------------------------------------------|-----------------------------|--------------------|-----------|
| Indolizinoquinoline-<br>5,12-dione derivative<br>7 | E. coli ATCC25922           | 2                  | [21]      |
| Indolizinoquinoline-<br>5,12-dione derivative<br>7 | MRSA                        | 2                  | [21]      |
| 2-fluoro 9-oxime<br>ketolide hybrid 16             | S. pneumoniae ATCC<br>49619 | ≤ 0.008            | [21]      |
| 2-fluoro 9-oxime<br>ketolide hybrid 17             | S. pneumoniae ATCC<br>49619 | ≤ 0.008            | [21]      |
| 2-fluoro 9-oxime<br>ketolide hybrid 18             | S. pneumoniae ATCC<br>49619 | ≤ 0.008            | [21]      |
| Quinoline derivative 4                             | MRSA                        | 0.75               | [22]      |
| Quinoline derivative 4                             | VRE                         | 0.75               | [22]      |
| Quinoline derivative 6                             | MRSA                        | 1.5                | [22]      |
| Quinolinium iodide salt 62                         | E. coli                     | 3.125-6.25 nmol/mL | [23]      |
| Quinoline scaffold 63b                             | E. coli                     | 100                | [23]      |

# **Anti-inflammatory Activities of Quinoline Alkaloids**

Several quinoline alkaloids have demonstrated potent anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.

## **Mechanisms of Anti-inflammatory Action**

The anti-inflammatory effects of quinoline alkaloids are primarily attributed to their ability to:

• Inhibit Pro-inflammatory Mediators: These compounds can suppress the production of key pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g.,



TNF- $\alpha$ , IL-6).

• Modulate Inflammatory Signaling Pathways: As mentioned earlier, the inhibition of the NF-κB signaling pathway is a key mechanism by which quinoline alkaloids exert their anti-inflammatory effects. By preventing the activation of NF-κB, they can downregulate the expression of numerous genes involved in the inflammatory response.

## **Quantitative Anti-inflammatory Activity Data**

The following table summarizes the in vitro anti-inflammatory activity of selected quinoline alkaloids, presented as IC50 values for the inhibition of nitric oxide (NO) production or other inflammatory markers.

| Quinoline<br>Alkaloid/Derivative                                         | Assay                            | IC50 (μg/mL) | Reference |
|--------------------------------------------------------------------------|----------------------------------|--------------|-----------|
| Quinolactacin A2<br>(223)                                                | TNF production inhibition        | 12.2         | [24]      |
| 3-(4,5-diaryl-1H-<br>imidazol-2-<br>yl)quinoline-2-amine<br>derivative c | Anti-inflammatory<br>activity    | 214.45       | [25]      |
| Resveratrol derivative                                                   | Anti-inflammatory activity (iEI) | 3.75         | [26]      |
| Resveratrol derivative 20                                                | Anti-inflammatory activity (iEI) | 4.84         | [26]      |

# **Antimalarial Activities of Quinoline Alkaloids**

Quinoline alkaloids, particularly those derived from the Cinchona tree, have a long history in the treatment of malaria. Quinine and its synthetic analogs like chloroquine have been cornerstone antimalarial drugs for centuries.

## **Mechanism of Antimalarial Action**



The primary mechanism of action of many quinoline antimalarials involves the inhibition of hemozoin formation in the malaria parasite.[27][28][29][30] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin. Quinoline antimalarials are thought to accumulate in the parasite's food vacuole and interfere with this polymerization process, leading to the buildup of toxic heme and subsequent parasite death.[27][28][30]

# **Quantitative Antimalarial Activity Data**

The following table presents the in vitro antimalarial activity of selected quinoline alkaloids and their derivatives against Plasmodium falciparum, the deadliest species of malaria parasite.



| Quinoline<br>Alkaloid/Derivative                         | P. falciparum Strain | IC50 (µM or nM)   | Reference |
|----------------------------------------------------------|----------------------|-------------------|-----------|
| 4-aminoquinoline-<br>pyrimidine hybrid                   | D6 (sensitive)       | 0.033 μΜ          | [31]      |
| 4-aminoquinoline-<br>pyrimidine hybrid                   | W2 (resistant)       | 0.033 μΜ          | [31]      |
| Quinolone-based<br>hybrid 47                             | RKL-2 (sensitive)    | 0.391-1.033 μg/mL | [31]      |
| Quinolone-based<br>hybrid 47                             | RKL-9 (resistant)    | 0.684-1.778 μg/mL | [31]      |
| Quinoline-β-lactam                                       | W2 (resistant)       | 80-94 nM          | [31]      |
| Fluoroalkylated γ-<br>lactam-4-<br>aminoquinoline hybrid | 3D7 (sensitive)      | 19-26 nM          | [31]      |
| Fluoroalkylated y-<br>lactam-4-<br>aminoquinoline hybrid | W2 (resistant)       | 42-49 nM          | [31]      |
| 4-aminoquinoline<br>derivative 11                        | -                    | 33.9 nM           |           |
| Quinoline based benzoxazine 12                           | D10 (sensitive)      | 53 nM             |           |
| Quinoline based benzoxazine 12                           | W2 (resistant)       | 67 nM             |           |
| Quinoline–pyrimidine<br>hybrid 32                        | D10 (sensitive)      | 0.070 μΜ          |           |
| Quinoline–pyrimidine<br>hybrid 32                        | Dd2 (resistant)      | 0.157 μΜ          |           |
| BMFJH-2                                                  | -                    | 0.6 μg/mL         | [32]      |



| BMFJH-3 | - | 0.7 μg/mL | [32] |
|---------|---|-----------|------|
|         |   |           |      |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of quinoline alkaloids.

## **Anticancer Activity Assays**

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

#### Protocol:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the quinoline alkaloid in culture medium. Remove the old medium from the wells and add 100 μL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
- MTT Addition: After the incubation period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 100  $\mu$ L of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

## Foundational & Exploratory





Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

#### Protocol:

- Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, and 0.5 mg/mL BSA), and the quinoline alkaloid at various concentrations.
- Enzyme Addition: Add purified human topoisomerase I enzyme to the reaction mixture.
- Incubation: Incubate the reaction at 37°C for 30 minutes.
- Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
- Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
- Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form.

Principle: This assay monitors the polymerization of tubulin into microtubules in the presence or absence of a test compound by measuring the increase in light scattering or fluorescence.

#### Protocol:

- Reagent Preparation: Use a commercially available tubulin polymerization assay kit.
   Reconstitute lyophilized tubulin protein in a general tubulin buffer on ice.
- Reaction Initiation: In a 96-well plate, add tubulin solution, GTP, and the quinoline alkaloid at various concentrations.
- Polymerization Monitoring: Transfer the plate to a spectrophotometer or fluorometer prewarmed to 37°C and immediately begin recording the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths at regular intervals for 30-60 minutes.



 Data Analysis: Plot the absorbance or fluorescence against time to generate polymerization curves. Calculate the rate and extent of polymerization to determine the inhibitory effect of the compound.

# **Antimicrobial Activity Assay**

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

#### Protocol:

- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
- Compound Dilution: Prepare serial twofold dilutions of the quinoline alkaloid in a 96-well microtiter plate containing broth medium.
- Inoculation: Add the standardized microbial inoculum to each well.
- Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

# **Anti-inflammatory Activity Assay**

Principle: This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

#### Protocol:

 Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.



- Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the quinoline alkaloid for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
- Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
- Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
- Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

## **Antimalarial Activity Assay**

Principle: This assay evaluates the ability of a compound to inhibit the growth of the malaria parasite Plasmodium falciparum in an in vitro culture of human red blood cells.

#### Protocol:

- Parasite Culture: Maintain a continuous culture of a chloroquine-sensitive or resistant strain
  of P. falciparum in human red blood cells.
- Drug Dilution: Prepare serial dilutions of the quinoline alkaloid in a 96-well microtiter plate.
- Infection: Add parasitized red blood cells (at the ring stage) to each well.
- Incubation: Incubate the plate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2 for 48-72 hours.
- Growth Inhibition Assessment: Determine parasite growth inhibition using methods such as microscopic counting of parasitemia, measurement of parasite-specific lactate dehydrogenase (pLDH) activity, or incorporation of a radiolabeled precursor like [3H]hypoxanthine.
- Data Analysis: Calculate the percentage of growth inhibition and determine the IC50 value.





# Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex biological processes influenced by quinoline alkaloids, this section presents diagrams of key signaling pathways and experimental workflows generated using the DOT language for Graphviz.

# **Signaling Pathway Diagrams**





Click to download full resolution via product page





Click to download full resolution via product page

# **Experimental Workflow Diagrams**



Click to download full resolution via product page





Click to download full resolution via product page

## Conclusion

Quinoline alkaloids represent a vast and promising source of biologically active compounds with significant potential for the development of new therapeutics. Their diverse mechanisms of action against cancer, microbes, inflammation, and malaria underscore their importance in medicinal chemistry. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological processes. Further research into the structure-activity relationships, mechanisms of action, and safety profiles of quinoline alkaloids will be crucial in translating their therapeutic potential into clinical applications.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Mechanism of action of camptothecin PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. pnas.org [pnas.org]
- 6. The DNA intercalating alkaloid cryptolepine interferes with topoisomerase II and inhibits primarily DNA synthesis in B16 melanoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Anticancer Potential of The Antimalarial Herbal Cryptolepis Sanguinolenta and Its Major Alkaloid Cryptolepine PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 14. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prodrugs Bioactivated to Quinones Target NF-kB and Multiple Protein Networks: Identification of the Quinonome PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 21. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents PMC [pmc.ncbi.nlm.nih.gov]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
- 24. Biologically active quinoline and quinazoline alkaloids part I PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Quinoline antimalarials: mechanisms of action and resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A common mechanism for blockade of heme polymerization by antimalarial quinolines PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 30. go.drugbank.com [go.drugbank.com]
- 31. Quinoline-Based Hybrid Compounds with Antimalarial Activity PMC [pmc.ncbi.nlm.nih.gov]
- 32. ijrpr.com [ijrpr.com]



To cite this document: BenchChem. [The Pharmacological Potential of Quinoline Alkaloids: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1202768#potential-biological-activities-of-quinoline-alkaloids]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com